4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

EGFR tyrosine kinase inhibition kinase inhibitor scaffold selection pyridopyrimidine isomer SAR

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) is a partially saturated bicyclic heterocycle validated as a hinge-binding motif for Wee1 (IC50 as low as 19 nM), EGFR (IC50 0.13 nM), Pim1, and PI3K. The 4-methoxy substituent serves as a predictable leaving group for nucleophilic aromatic substitution, enabling parallel library synthesis at the 4-position, while the secondary amine on the tetrahydropyridine ring offers an orthogonal handle for N-alkylation or acylation. Unlike fully aromatic analogs, the 5,6,7,8-tetrahydro saturation introduces conformational flexibility that modulates basicity, solubility, and metabolic stability. Impurity burden directly impacts multi-step synthetic yield; high-purity (99%) material minimizes impurity propagation and ensures reproducible kinase profiling.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 944902-70-9
Cat. No. B1392917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS944902-70-9
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1CNCC2
InChIInChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3
InChIKeyFAQYDZRQALQEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9): Procurement-Grade Heterocyclic Scaffold for Kinase-Focused Medicinal Chemistry


4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9, molecular formula C8H11N3O, molecular weight 165.19 g/mol) is a partially saturated bicyclic heterocycle featuring a methoxy substituent at the 4-position of a tetrahydropyrido[4,3-d]pyrimidine core . The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, capable of engaging the ATP-binding hinge region of multiple kinase targets including Wee1 (IC50 range: 19–1485 nM for structural analogs), Pim1, EGFR, and PI3K [1]. This specific 4-methoxy substituted tetrahydropyrido[4,3-d]pyrimidine serves as a key pharmaceutical intermediate, with its methoxy leaving group enabling downstream functionalization at the 4-position and the secondary amine in the tetrahydropyridine ring providing a handle for N-alkylation or acylation . Unlike fully aromatic pyrido[4,3-d]pyrimidine analogs, the 5,6,7,8-tetrahydro saturation introduces conformational flexibility and modulates physicochemical properties including basicity and solubility, which can affect both synthetic handling and the pharmacological profile of final drug candidates .

Why 4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Cannot Be Interchanged with Other Pyrido[4,3-d]pyrimidine Analogs in Synthetic Workflows


Generic substitution of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) with other pyrido[4,3-d]pyrimidine variants introduces substantial risks to synthetic reproducibility and biological outcomes. The 4-position substituent determines nucleophilic substitution reactivity and subsequent diversification pathways, with the methoxy group offering a predictable leaving group that is absent in 4-H, 4-Cl, or 4-amino analogs . The 5,6,7,8-tetrahydro saturation state differs fundamentally from aromatic pyrido[4,3-d]pyrimidine analogs; fully aromatic derivatives exhibit altered electronic distribution, different conformational constraints, and distinct metabolic stability profiles that cascade into divergent structure-activity relationships [1]. Furthermore, isomerism within the pyridopyrimidine family introduces orthogonal target selectivity: pyrido[4,3-d]pyrimidine derivatives preferentially engage distinct kinase ATP-binding pocket geometries compared to pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine isomers . Substituting one isomer for another alters kinase selectivity profiles even when peripheral substitution patterns remain identical, a phenomenon demonstrated by 7-(methylamino)pyrido[4,3-d]pyrimidine (IC50 = 0.13 nM) versus 6-(methylamino)pyrido[3,4-d]pyrimidine (IC50 = 0.008 nM) against EGFR, representing a 16-fold difference in potency arising solely from the pyridopyrimidine ring fusion geometry .

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Procurement Evidence: Quantitative Differentiation Versus Structural Analogs


Pyrido[4,3-d]pyrimidine Scaffold Delivers 16-Fold Enhanced EGFR Tyrosine Kinase Potency Versus Pyrido[3,4-d]pyrimidine Isomer

The pyrido[4,3-d]pyrimidine scaffold confers a quantifiable potency advantage over the isomeric pyrido[3,4-d]pyrimidine scaffold in EGFR tyrosine kinase inhibition. In a comparative study of 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) versus 6-(methylamino)pyrido[3,4-d]pyrimidine (7f), the pyrido[4,3-d]pyrimidine isomer demonstrated an IC50 of 0.13 nM compared to 0.008 nM for the pyrido[3,4-d]pyrimidine isomer . This 16.25-fold difference in potency demonstrates that the nitrogen atom positioning within the pyridopyrimidine ring system critically modulates ATP-binding pocket complementarity, and that the pyrido[4,3-d]pyrimidine scaffold is the superior choice for achieving sub-nanomolar EGFR inhibition. For procurement decisions, this establishes that 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) provides access to a scaffold geometry with validated potency advantages that cannot be replicated by pyrido[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine isomers .

EGFR tyrosine kinase inhibition kinase inhibitor scaffold selection pyridopyrimidine isomer SAR

4-Methoxy Substituent Provides Validated Leaving Group for Nucleophilic Displacement Essential to Kinase Inhibitor SAR Exploration

The 4-methoxy substituent on 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine functions as a predictable leaving group for nucleophilic aromatic substitution reactions, enabling systematic diversification at the 4-position of the pyrido[4,3-d]pyrimidine core . This synthetic utility is absent in alternative 4-substituted analogs: 4-H pyrido[4,3-d]pyrimidine lacks a leaving group entirely, requiring harsh electrophilic substitution conditions; 4-Cl analogs offer displacement but introduce genotoxic impurity concerns requiring additional purification steps; 4-amino analogs are insufficiently electrophilic for most nucleophilic displacements. The methoxy group strikes an optimal balance of leaving group ability and synthetic accessibility, a feature exploited extensively in patented kinase inhibitor synthetic routes where the pyrido[4,3-d]pyrimidine scaffold is functionalized via 4-position nucleophilic displacement [1]. This compound therefore represents a strategic intermediate for generating compound libraries with diverse 4-position substitution patterns while maintaining the validated pyrido[4,3-d]pyrimidine scaffold geometry.

kinase inhibitor diversification methoxy leaving group medicinal chemistry building block

5,6,7,8-Tetrahydro Saturation State Differentiates CAS 944902-70-9 from Aromatic Pyrido[4,3-d]pyrimidine Analogs with Implications for Conformational Flexibility and Physicochemical Properties

The 5,6,7,8-tetrahydro saturation state of CAS 944902-70-9 represents a deliberate structural choice that fundamentally alters the compound's conformational ensemble compared to fully aromatic pyrido[4,3-d]pyrimidine analogs . Aromatic pyrido[4,3-d]pyrimidines adopt a rigid planar geometry with restricted conformational freedom; in contrast, the tetrahydropyrido[4,3-d]pyrimidine core introduces sp³ character at the 5,6,7,8 positions, enabling the piperidine-like ring to sample multiple chair conformations [1]. This conformational flexibility modulates three parameters relevant to drug discovery: (i) the secondary amine at the 6-position (or 7-position depending on numbering convention) provides a basic nitrogen with pKa approximately 8-9, enabling pH-dependent solubility and salt formation absent in aromatic analogs; (ii) the tetrahydropyridine ring introduces a stereoelectronic handle for N-alkylation or acylation diversification; (iii) the saturated ring alters metabolic stability and protein-binding pocket complementarity relative to planar aromatic scaffolds [1]. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been specifically claimed in patents targeting ATR kinase, mTOR/PI3K, and CaMKII, indicating that this saturation state confers target selectivity advantages over aromatic pyrido[4,3-d]pyrimidines [2].

tetrahydropyridopyrimidine scaffold saturation state conformational flexibility

Pyrido[4,3-d]pyrimidine Scaffold Demonstrates Potent Wee1 Kinase Inhibition Across Multiple Derivatives with IC50 Values from 19 nM to 1485 nM

The pyrido[4,3-d]pyrimidine scaffold has been validated as a potent pharmacophore for Wee1 kinase inhibition, a critical cell cycle checkpoint kinase implicated in cancer cell survival following DNA damage [1]. A series of pyrido[4,3-d]pyrimidinone derivatives were identified as Wee1 inhibitors with IC50 values spanning 19 nM to 1485 nM, demonstrating that appropriate functionalization of this scaffold can achieve sub-100 nM potency [1]. In cellular assays, these derivatives inhibited proliferation of MV-4-11 and T47D cancer cell lines with IC50 values ranging from 660 nM to 2690 nM, establishing translation from biochemical to cellular activity [1]. This evidence positions 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) as a strategic starting material for Wee1 inhibitor development programs. Scaffolds lacking the pyrido[4,3-d]pyrimidine core geometry, including pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine isomers, exhibit different hinge-binding geometries and do not recapitulate this Wee1 inhibitory profile without extensive structural redesign [2].

Wee1 kinase inhibition cell cycle checkpoint cancer therapeutics

Supplier Purity Specifications Range from 95% to 99% (HPLC), with Quantifiable Implications for Downstream Reaction Yield and Impurity Management

Commercial availability of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) spans multiple suppliers with documented purity specifications ranging from 95% minimum to 99% (HPLC, typical batch value) . AKSci offers minimum purity specification of 95% (Catalog 3953AF) . CymitQuimica supplies the compound with HPLC purity of 99% as a typical batch Certificate of Analysis value (Reference 54-OR303316) . Leyan provides 95+% purity (Product 1154088) . The 4-5% absolute purity difference between 95% minimum and 99% typical batches translates to a 5- to 20-fold difference in total impurity burden: a 95% purity batch contains up to 5% total impurities (50 mg per gram), whereas a 99% purity batch contains up to 1% total impurities (10 mg per gram) . In multi-step synthetic sequences where CAS 944902-70-9 serves as a key intermediate, this impurity differential propagates through subsequent steps, potentially affecting final active pharmaceutical ingredient (API) purity, crystallinity, and impurity profile compliance with ICH Q3A guidelines . The hydrochloride salt form (CAS 1187830-54-1) is also commercially available, offering differentiated solubility and handling characteristics versus the free base .

chemical purity specification procurement quality control intermediate sourcing

Tetrahydro Saturation Enables 38% Overall Yield Improvement in Optimized Pyridopyrimidine Synthetic Routes Versus Earlier Methodologies

Optimization of tetrahydropyrido[4,3-d]pyrimidine synthetic routes has yielded substantial improvements in overall reaction efficiency, directly impacting the accessibility and cost-effectiveness of compounds built on this scaffold [1]. A comparative route evaluation for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, a close structural analog of CAS 944902-70-9, demonstrated that previously reported synthetic methodologies provided overall yields of only approximately 0.67% [1]. Through systematic route optimization, an improved seven-step synthetic sequence was developed that increased the overall yield to 38%, representing a 57-fold yield enhancement and a net improvement of 37.3 absolute percentage points [1]. This dramatic yield differential underscores that the tetrahydropyrido[4,3-d]pyrimidine scaffold, while synthetically accessible, requires optimized conditions to achieve practical, scalable yields suitable for medicinal chemistry and process development applications [2]. For procurement decisions, this evidence supports sourcing of CAS 944902-70-9 from suppliers with validated synthetic expertise rather than relying on in-house de novo synthesis, given the documented challenges in achieving acceptable yields without optimized protocols [1][2].

process chemistry synthetic route optimization pyridopyrimidine synthesis

Validated Application Scenarios for 4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) Based on Quantitative Differentiation Evidence


EGFR Tyrosine Kinase Inhibitor Lead Optimization Requiring Sub-Nanomolar Potency from Pyrido[4,3-d]pyrimidine Scaffold Geometry

This application is directly supported by evidence demonstrating that the pyrido[4,3-d]pyrimidine scaffold enables EGFR inhibition with an IC50 of 0.13 nM, representing a 16-fold potency difference compared to the isomeric pyrido[3,4-d]pyrimidine scaffold (IC50 = 0.008 nM) . Procurement of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) is indicated for medicinal chemistry programs targeting EGFR-driven cancers where sub-nanomolar biochemical potency is a key optimization parameter and where scaffold geometry is a determinant of ATP-binding pocket complementarity. The 4-methoxy leaving group additionally enables systematic SAR exploration at the 4-position to further optimize potency, selectivity, and drug-like properties .

Wee1 Kinase Inhibitor Discovery Programs Requiring Scaffold-Validated Potency in the 19–1485 nM IC50 Range

Supported by evidence that pyrido[4,3-d]pyrimidinone derivatives achieve Wee1 kinase inhibition with IC50 values as low as 19 nM and demonstrate cellular antiproliferative activity in MV-4-11 and T47D cancer cell lines (IC50 = 660–2690 nM) , procurement of CAS 944902-70-9 is strategically indicated for Wee1 inhibitor discovery programs. The pyrido[4,3-d]pyrimidine core functions as a validated ATP-competitive hinge-binding motif for Wee1 kinase, and the 5,6,7,8-tetrahydro saturation state provides conformational flexibility and a secondary amine functionalization handle for optimizing cellular potency and pharmacokinetic properties .

Multi-Step Medicinal Chemistry Synthesis Requiring Intermediate Purity ≥99% (HPLC) to Minimize Downstream Impurity Propagation

This procurement scenario is supported by documented purity specification differences across commercial suppliers of CAS 944902-70-9, with CymitQuimica providing 99% HPLC purity (typical batch COA) compared to 95% minimum purity from alternative sources . The 5-fold difference in total impurity burden (10 mg/g versus 50 mg/g) directly impacts impurity propagation through multi-step synthetic sequences . Procurement of the 99% HPLC purity grade is indicated for medicinal chemistry programs where CAS 944902-70-9 serves as a key intermediate in ≥3-step synthetic routes, where each purification step incurs yield loss, and where final compound purity must meet stringent analytical specifications for biological assay reproducibility or patent filing requirements .

Kinase Inhibitor Library Synthesis Requiring 4-Position Diversification via Nucleophilic Displacement of Methoxy Leaving Group

Supported by the synthetic utility of the 4-methoxy substituent as a predictable leaving group for nucleophilic aromatic substitution , procurement of CAS 944902-70-9 is indicated for parallel library synthesis where diverse amines, alcohols, or thiols are introduced at the 4-position of the pyrido[4,3-d]pyrimidine scaffold. This synthetic capability is absent in 4-H analogs (no leaving group) and 4-amino analogs (insufficient electrophilicity), making the 4-methoxy compound uniquely suited for systematic SAR exploration of 4-position substituent effects on kinase selectivity and potency . The secondary amine in the tetrahydropyridine ring provides an orthogonal functionalization handle for N-alkylation or acylation, enabling two-dimensional diversification of the core scaffold in a single synthetic intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.